Product packaging for 2-Iodo-6-(trifluoromethyl)benzoic acid(Cat. No.:CAS No. 914637-39-1)

2-Iodo-6-(trifluoromethyl)benzoic acid

Cat. No.: B1615227
CAS No.: 914637-39-1
M. Wt: 316.02 g/mol
InChI Key: QIWGTWGTMFLVAQ-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4F3IO2 and its molecular weight is 316.02 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3IO2 B1615227 2-Iodo-6-(trifluoromethyl)benzoic acid CAS No. 914637-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWGTWGTMFLVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650444
Record name 2-Iodo-6-(trifluoromethyl)benzoic acid
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Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-39-1
Record name 2-Iodo-6-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Iodo 6 Trifluoromethyl Benzoic Acid

Regioselective Ortho-Iodination Strategies

The direct and selective introduction of an iodine atom at the ortho-position of 2-(trifluoromethyl)benzoic acid is a key synthetic challenge. Modern catalytic methods have been developed to achieve high regioselectivity and efficiency.

Ir-Catalyzed Ortho-Iodination of Benzoic Acids

Iridium catalysis has emerged as a powerful tool for the selective ortho-C–H iodination of benzoic acids. acs.org Researchers have developed an efficient and remarkably simple method utilizing a P/N-ligandless Iridium(III) catalyst. acs.org This approach allows for the ortho-selective iodination of a variety of benzoic acids under exceptionally mild conditions. acs.orgresearchgate.net The reaction is notable for not requiring any additives or bases, proceeding effectively in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. acs.orgresearchgate.net The iridium catalyst is tolerant to both air and moisture, selectively yielding ortho-iodobenzoic acids with high conversion rates. acs.org Mechanistic studies suggest that the reaction proceeds through an Ir(III)/Ir(V) catalytic cycle, where the carboxylic acid moiety acts as a directing group. acs.org

Another effective precatalyst is the commercially available [Cp*IrCl2]2, which facilitates the transformation of a range of benzoic acids. d-nb.info Even in substrates that contain other potential directing groups, the carboxylic acid functionality exclusively directs the iodination to the ortho-position. d-nb.infonih.gov This high level of control is a significant advantage for complex molecule synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving optimal yield and selectivity in the ortho-iodination of benzoic acids requires careful tuning of reaction parameters. The choice of solvent is critical; 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been identified as a crucial solvent for achieving good conversion rates, with most other solvents showing little to no product formation. researchgate.net

For substrates with two equivalent ortho C-H bonds, achieving mono-iodination over di-iodination is a significant challenge. One reported method achieved greater than 20:1 mono/di selectivity by using an iridium catalyst in conjunction with a silver(I) additive, such as silver acetate (B1210297) (AgOAc). d-nb.infonih.gov The Ag(I) additive is believed to interact with the mono-iodinated product, deactivating it towards further iodination and thus enhancing selectivity. nih.gov The addition of a stoichiometric amount of a base like triethylamine (B128534) (Et3N) can also be crucial for improving conversion rates for certain substrates, such as benzoic acid itself. d-nb.info

The table below summarizes the optimization of reaction conditions for the mono-iodination of benzoic acid using an iridium catalyst.

EntryCatalystAdditiveBaseSolventTemperatureYield of Mono-iodinated Product
1[CpIr(H2O)3]SO4NoneNoneHFIPRoom Temp45% (8:1 mono:di)
2[CpIrCl2]2AgOAcNoneDichloroethane80 °CLow Conversion
3[Cp*IrCl2]2AgOAcEt3NDichloroethane80 °C96% (>20:1 mono:di)

This table is a representative summary based on findings in the literature; specific conditions may vary. researchgate.netd-nb.info

Influence of Oxidizing Agents in Halogenation Processes

The choice of oxidizing agent, which is often the source of the halogen, is fundamental in C-H halogenation reactions. In many iridium- and palladium-catalyzed iodination reactions, N-iodosuccinimide (NIS) is used as the iodine source and oxidant. researchgate.netd-nb.infonih.gov However, there is a drive to develop methods using simpler and more atom-economical oxidants.

One significant advancement is the use of molecular iodine (I2) as the sole oxidant in palladium-catalyzed C-H iodination. nih.govacs.org This approach avoids the need for hypervalent iodine reagents or co-oxidants like silver salts or PhI(OAc)2, which can be impractical and lead to side reactions with electron-rich substrates. nih.gov The success of using I2 as the oxidant in these systems often relies on specific additives, such as CsOAc, which can act as an iodide scavenger to facilitate the catalytic cycle. nih.gov

Furthermore, electrochemical methods offer an innovative alternative to chemical oxidants. nih.gov Anodic oxidation has been employed to promote iridium-catalyzed C-H alkynylation, a related C-C bond-forming reaction. This strategy involves the oxidation of an Ir(III) intermediate to a higher oxidation state, inducing reductive elimination to form the product without any external chemical oxidants. nih.gov This principle highlights a promising direction for cleaner halogenation processes, potentially generating only H2 as a byproduct. nih.gov

Precursor Synthesis Routes to Trifluoromethylated Benzoic Acids

The synthesis of the key precursor, 2-(trifluoromethyl)benzoic acid, is a critical prerequisite for the final iodination step. Several reliable routes have been established for its production.

Conversion of Aldehyde Precursors to Carboxylic Acids

A direct route to 2-(trifluoromethyl)benzoic acid involves the oxidation of its corresponding aldehyde, 2-(trifluoromethyl)benzaldehyde. chemicalbook.com Photoredox catalysis provides a method for this transformation. In a typical procedure, the aldehyde is dissolved in a solvent like acetonitrile (B52724) along with a photocatalyst, such as Ir(dFppy)3. chemicalbook.com The mixture is then irradiated with blue LEDs under an oxygen atmosphere. The reaction proceeds at room temperature, and after completion, the solvent is removed, and the resulting carboxylic acid is purified, often by flash silica (B1680970) gel chromatography. chemicalbook.com

Fluorination of Trichloromethyl Benzal Chloride and Subsequent Oxidation

An alternative and industrially relevant pathway begins with the chlorination and subsequent fluorination of more accessible starting materials. One such method starts with o-toluoyl chloride, which is subjected to photochlorination to produce 2-(trichloromethyl)benzoyl chloride. guidechem.com

This trichloromethylated intermediate is then fluorinated using anhydrous hydrogen fluoride (B91410) (HF). guidechem.comgoogle.com The reaction can be performed in a high-pressure reactor, sometimes with a catalyst like perfluorobutanesulfonyl fluoride, to yield 2-(trifluoromethyl)benzoyl fluoride or chloride. guidechem.com The final step involves the hydrolysis and oxidation of this acid halide. For instance, reacting 2-(trifluoromethyl)benzal chloride with nitric acid accomplishes both hydrolysis and oxidation to furnish the target compound, 2-(trifluoromethyl)benzoic acid. google.com This multi-step process benefits from using readily available starting materials and allows for large-scale production. guidechem.comgoogle.com

Direct Oxidation Pathways from Trifluoromethyl Benzyl (B1604629) Alcohol Derivatives

The synthesis of 2-iodo-6-(trifluoromethyl)benzoic acid can be achieved through the direct oxidation of its corresponding precursor, (2-iodo-6-(trifluoromethyl)phenyl)methanol. The oxidation of primary benzyl alcohols to carboxylic acids is a fundamental transformation in organic synthesis. While traditional methods often rely on strong, stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), contemporary research emphasizes more selective and environmentally benign approaches. nih.gov

Modern synthetic strategies employ catalytic systems that can operate under milder conditions. For instance, the oxidation of benzyl alcohol derivatives can be effectively carried out using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the terminal oxidant, often in the presence of a metal catalyst. nih.govpku.edu.cn Ruthenium complexes have also been studied for the oxidation of benzyl alcohol, yielding benzaldehyde (B42025) as the sole product, which can be further oxidized to the corresponding benzoic acid. nih.gov

Electrochemical oxidation represents another oxidant-free pathway. mdpi.com This method uses an electric current to drive the oxidation of benzyl alcohol to the corresponding aldehyde, offering a sustainable alternative that avoids the need for chemical oxidants. mdpi.com While this method was demonstrated for benzaldehyde synthesis, further oxidation to the carboxylic acid is a subsequent, feasible step.

The choice of oxidant and reaction conditions is critical to achieving high yields and selectivity, preventing the formation of byproducts. A comparative analysis of various oxidation methods applicable to benzyl alcohol derivatives is presented below.

Interactive Table: Comparison of Oxidation Methods for Benzyl Alcohol Derivatives

Oxidant/MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄)None (stoichiometric)Basic, aqueous solution, heatInexpensive, strong oxidantPoor atom economy, generates MnO₂ waste, can be unselective. mdpi.com
Dichromate (e.g., K₂Cr₂O₇)Acid (e.g., H₂SO₄)Aqueous acetic acidHigh selectivity for aldehydes under specific conditions. orientjchem.orgToxic heavy metal waste, poor atom economy. nih.gov
Molecular Oxygen (O₂)Fe(NO₃)₃·9H₂O / 4-OH-TEMPOWater solvent, mild conditionsGreen oxidant (water is the byproduct), high selectivity, low cost. pku.edu.cnRequires a catalytic system.
Hydrogen Peroxide (H₂O₂)Na₂WO₄ / Phase Transfer Catalyst90 °CGreen oxidant, eliminates hazardous solvents. pku.edu.cngordon.eduCan have low yields and potential safety issues. pku.edu.cn
Electrochemical OxidationCarbon electrodes, n-Bu₄NBF₄Constant voltage (5 V)Avoids chemical oxidants, high atom economy. mdpi.comRequires specialized equipment, catalyst may be needed for high yield. mdpi.com

Principles of Green Chemistry in Synthesis of Related Compounds

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. jocpr.comnih.gov

A central tenet of green chemistry is the replacement of hazardous reagents, particularly those containing heavy metals like chromium, with safer alternatives. gordon.edu The development of nonmetallic reagents and organocatalysis is pivotal in this endeavor. Organocatalysts are small organic molecules that can accelerate chemical reactions without being consumed. researchgate.net

Recent advancements have demonstrated the use of a mixed catalytic system of Fe(NO₃)₃·9H₂O, 4-hydroxy-2,2,6,6-tetramethyl-piperidinooxy (4-OH-TEMPO), and acetic acid for the highly selective oxidation of benzyl alcohol to benzaldehyde using O₂ as the oxidant in water. pku.edu.cn This system, while containing a metal, uses an environmentally benign iron salt in catalytic amounts, moving away from stoichiometric heavy metal oxidants.

Furthermore, bifunctional organocatalysts, which contain functional groups that can activate both the nucleophile and electrophile in a reaction, have shown significant promise in asymmetric synthesis. beilstein-journals.org For instance, catalysts bearing both a (thio)urea and a tertiary amine group can facilitate stereoselective reactions by controlling the conformation of substrates in the transition state. beilstein-journals.org Simple organic molecules, such as benzoic acid and its derivatives, have also been employed as effective organocatalysts for reactions like ring-opening polymerization, operating through a bifunctional mechanism involving hydrogen bonding. umons.ac.bersc.org

Table: Examples of Organocatalytic Systems in Related Syntheses

Catalyst TypeExample CatalystReaction TypeMechanism of ActionReference
Nitroxyl Radical4-OH-TEMPO (with Fe(III) co-catalyst)Selective Oxidation of AlcoholsMediates oxidation using O₂ as the terminal oxidant. pku.edu.cn
Carboxylic AcidBenzoic Acid (BA)Ring-Opening PolymerizationDual activation via hydrogen bonding to both monomer and initiator. umons.ac.bersc.org
Bifunctional Amine/UreaChiral (Thio)urea-Amine CatalystsAsymmetric BrominationCooperative activation of electrophile and nucleophile. beilstein-journals.org

Introduced by Barry Trost, the concept of atom economy is a measure of the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govnih.gov It provides a critical metric for evaluating the "greenness" of a synthetic route, as reactions with high atom economy generate minimal waste. jocpr.comresearchgate.net

Atom Economy is calculated as:

Reactions such as additions and cycloadditions (e.g., Diels-Alder reaction) are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the product, achieving 100% atom economy. nih.gov In contrast, many classical reactions, including certain substitutions and eliminations that use stoichiometric reagents, exhibit poor atom economy because a significant portion of the reactant mass is converted into byproducts or waste. primescholars.com

In the context of synthesizing this compound, applying atom economy principles would favor catalytic oxidation methods over those requiring stoichiometric heavy metal oxidants. nih.govmdpi.com For example, an oxidation using molecular oxygen as the oxidant is inherently more atom-economical than one using potassium permanganate, as the latter generates a substantial amount of manganese dioxide waste. mdpi.com Careful design of the synthetic pathway to maximize the incorporation of atoms from starting materials into the final product is a key goal of modern, sustainable chemistry. nih.gov

Chemical Transformations and Reactivity of 2 Iodo 6 Trifluoromethyl Benzoic Acid

Reactivity at the Iodine Center

The carbon-iodine bond is the most reactive site on the aromatic ring for several classes of reactions due to its lower bond strength compared to carbon-bromine or carbon-chlorine bonds. This facilitates reactions such as nucleophilic substitutions and, most notably, palladium-catalyzed cross-coupling reactions. Furthermore, the iodine atom can be oxidized to a higher valence state, opening pathways to hypervalent iodine chemistry.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit less common, reaction pathway for 2-iodo-6-(trifluoromethyl)benzoic acid. In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. The trifluoromethyl group (CF₃) on the ring serves this purpose effectively. However, the success of such substitutions also depends on reaction conditions and the nucleophile's strength. rsc.org While direct SNAr reactions displacing the iodo group on this specific molecule are not extensively documented, studies on related halo-benzoic acids show that ortho-fluoro or methoxy (B1213986) groups can be displaced by organolithium or Grignard reagents. researchgate.net The steric hindrance imposed by the two bulky ortho-substituents (I and CF₃) in this compound could, however, present a significant kinetic barrier to this type of transformation.

Carbon-Carbon Coupling Reactions (e.g., Sonogashira Cross-Coupling)

The iodine substituent makes this compound an excellent substrate for palladium-catalyzed carbon-carbon bond-forming reactions. Among these, the Sonogashira cross-coupling reaction is a powerful method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst in the presence of an amine base. nih.gov

The general reactivity order for aryl halides in these couplings is I > Br > Cl, making aryl iodides highly efficient substrates. wikipedia.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, including the carboxylic acid and trifluoromethyl groups present in the substrate. nih.govnih.gov A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of undesired alkyne homocoupling products. nih.govresearchgate.net

Table 1: Representative Conditions for Sonogashira Cross-Coupling of an Aryl Iodide

Component Example Reagent/Condition Purpose Citation
Aryl Halide This compound Electrophilic partner
Alkyne Phenylacetylene Nucleophilic partner nih.gov
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Catalyzes the oxidative addition/reductive elimination cycle nih.gov
Copper Co-catalyst Copper(I) iodide (CuI) Activates the alkyne by forming a copper acetylide wikipedia.orgnih.gov
Base Triethylamine (B128534) (Et₃N) or Piperidine Neutralizes the HX byproduct and facilitates catalyst regeneration libretexts.org

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solubilizes reactants | nih.gov |

Hypervalent Iodine Chemistry and Derivative Formation

A defining feature of organoiodine compounds is the ability of the iodine atom to exist in higher oxidation states (+3 and +5), forming hypervalent iodine reagents. arkat-usa.org These compounds are valued in organic synthesis as mild and selective oxidizing agents. arkat-usa.orgrsc.org

Synthesis of Benziodoxole Derivatives (e.g., 1-Hydroxy-6-(trifluoromethyl)-1λ³-benzo[d]rsc.orgiodaoxol-3(1H)-one)

This compound is a direct precursor to a cyclic hypervalent iodine(III) reagent, specifically a benziodoxole derivative. The ortho-positioning of the carboxylic acid allows for intramolecular cyclization upon oxidation of the iodine center. The resulting compound, 1-Hydroxy-6-(trifluoromethyl)-1λ³-benzo[d] rsc.orgiodaoxol-3(1H)-one , is an analogue of the well-known 2-iodoxybenzoic acid (IBX) family of oxidants.

The synthesis is typically achieved by oxidizing the parent iodo-benzoic acid. While the specific preparation of the 6-(trifluoromethyl) derivative is not detailed in the provided sources, the synthesis of analogous compounds, such as 2-iodosylbenzoic acid and its derivatives, provides a clear procedural model. rsc.org This generally involves treatment with a strong oxidizing agent in an aqueous medium. The electron-withdrawing trifluoromethyl group is expected to increase the electrophilicity of the iodine center, potentially influencing the reaction rate and the stability of the final product. A similar strategy has been used to prepare a nitrated version of a related benziodaoxolone from 2-iodo-5-nitrobenzoic acid. nih.govresearchgate.net

Table 2: General Synthetic Scheme for Benziodoxole Formation

Step Reagents Purpose Citation
1. Starting Material This compound Precursor molecule
2. Oxidation Potassium peroxymonosulfate (B1194676) (Oxone®) or meta-Chloroperoxybenzoic acid (m-CPBA) Oxidizes the iodine(I) center to iodine(III) rsc.org
3. Cyclization Occurs spontaneously upon oxidation Forms the stable five-membered benziodoxole ring rsc.org

| 4. Product | 1-Hydroxy-6-(trifluoromethyl)-1λ³-benzo[d] rsc.orgiodaoxol-3(1H)-one | Cyclic hypervalent iodine(III) reagent | |

Oxidative Transformations Mediated by Hypervalent Iodine Species

Once formed, hypervalent iodine reagents derived from this compound are expected to function as potent oxidizing agents. These reagents are known for their ability to perform a wide range of selective oxidative transformations under mild conditions. arkat-usa.org For example, IBX is widely used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

The presence of the electron-withdrawing trifluoromethyl group in 1-Hydroxy-6-(trifluoromethyl)-1λ³-benzo[d] rsc.orgiodaoxol-3(1H)-one is anticipated to enhance the oxidizing power of the iodine center. Research on a related compound, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, showed it to be a more reactive trifluoromethylating agent than its non-nitrated counterpart, suggesting that electron-withdrawing groups increase the reactivity of the hypervalent iodine scaffold. nih.gov Such enhanced reactivity could make this reagent particularly useful for the oxidation of less reactive substrates. The merging of hypervalent iodine chemistry with other fields, like photoredox catalysis, has further expanded the synthetic utility of these compounds. youtube.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes the standard reactions typical of this functional group, including deprotonation, esterification, and conversion to amides or acyl chlorides. However, the reaction kinetics can be influenced by the steric hindrance imposed by the two bulky ortho-substituents (iodine and trifluoromethyl). nih.gov

Standard transformations include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester. More forceful conditions or alternative methods (e.g., via the acyl chloride) may be needed to overcome steric hindrance.

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride.

Amidation: The acyl chloride can readily react with primary or secondary amines to form the corresponding amides. Direct coupling of the carboxylic acid with an amine using coupling agents (e.g., DCC, EDC) is also a common strategy.

O-Trifluoromethylation: Modern methods allow for the direct conversion of carboxylic acids to trifluoromethyl esters. For instance, various benzoic acid derivatives can be efficiently O-trifluoromethylated using specific hypervalent iodine reagents like chloro(phenyl)trifluoromethyliodane (CPTFI) in the presence of a zinc catalyst. chemrevlett.com

Table 3: Potential Reactions at the Carboxylic Acid Group

Reaction Type Reagents Product Type Citation
Esterification R-OH, H⁺ (acid catalyst) Ester (R-O-C=O) nih.gov
Acyl Chloride Formation SOCl₂ or (COCl)₂ Acyl Chloride (-COCl) researchgate.net
Amidation (via acyl chloride) 1. SOCl₂ 2. R₂NH Amide (-CONR₂) researchgate.net

| O-Trifluoromethylation | CPTFI, ZnCl₂, Base | Trifluoromethyl Ester (-COOCF₃) | chemrevlett.com |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a defining feature of this compound, profoundly influencing the molecule's electronic properties and offering unique avenues for chemical modification.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. mdpi.comtcichemicals.com This property stems from the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms, which pull electron density away from the aromatic ring. vaia.comvaia.com Consequently, the benzene (B151609) ring in this compound is significantly deactivated towards electrophilic aromatic substitution. vaia.comwikipedia.org

Table 2: Electronic Properties of the Trifluoromethyl Group

Property Description Impact on Reactivity Reference
Inductive Effect Strong electron-withdrawing (-I) Deactivates the aromatic ring towards electrophilic attack. vaia.comvaia.com
Resonance Effect Minimal to no resonance effect The inductive effect is the dominant electronic influence. wikipedia.org
Directing Effect Meta-director Directs incoming electrophiles to the meta position. vaia.comwikipedia.org

While the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it generally unreactive, recent advances have enabled the selective functionalization of C-F bonds within trifluoromethyl groups. rsc.org These strategies provide a pathway to convert the robust -CF₃ group into other valuable functional groups, such as difluoromethyl (-CF₂R) or monofluoromethyl (-CFR₂) moieties. acs.org

Several strategies for C-F bond activation in trifluoromethylarenes have been developed:

Reductive Defluorination: This approach involves the reduction of the -CF₃ group. Methodologies include metal-mediated reductions, photoredox catalysis, and electrochemical processes to transform trifluoromethylarenes into difluoromethyl derivatives. acs.orgrsc.org

Base-Promoted Anionic Strategies: Base-promoted methods can be used for the 1,4-defluorinative activation of aryl-CF₃ motifs, particularly when assisted by an ortho-directing group. acs.org For example, the controlled didefluorination of o-trifluoromethyl benzylamines has been achieved, proceeding through a difluoroquinone methide intermediate. acs.org

Lewis Acid Catalysis: Lewis acids can facilitate C-F bond cleavage, often generating difluorocarbocation intermediates. nih.govresearchgate.net For instance, catalytic thiolation and azidation of a single C-F bond in trifluoromethylarenes have been accomplished using ytterbium triflate as a catalyst, assisted by an ortho-silyl group. nih.gov

Transition-Metal Catalysis: Transition metals can be used to direct the functionalization of C-H bonds ortho to the trifluoromethyl group, a strategy that leverages the fluorine atoms' influence on the electronic environment. nih.govnih.govresearchgate.net

These advanced synthetic methods open up the possibility of using the trifluoromethyl group in this compound not just as a static electronic modifier, but as a reactive site for further molecular elaboration. rsc.orgresearchgate.net

Advanced Applications and Derivative Synthesis in Contemporary Chemical Research

Application as a Chemical Reagent and Building Block

The primary value of 2-iodo-6-(trifluoromethyl)benzoic acid in synthetic chemistry lies in its role as a specialized building block. The trifluoromethyl and iodo groups are highly sought after in medicinal and materials chemistry, and this compound provides a reliable means for their incorporation.

The introduction of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) group, into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals. nih.gov The CF₃ group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov Similarly, the iodine atom serves as a versatile functional handle. Its presence on the aromatic ring, particularly as an aryl iodide, enables a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. d-nb.info

This compound serves as an excellent reagent for strategically introducing both of these valuable functional groups in a single, pre-arranged package. The ortho-relationship of the iodo and trifluoromethyl groups, sterically encumbered by the adjacent carboxylic acid, offers unique reactivity and can direct the stereochemical and regiochemical outcome of subsequent transformations.

Halogen-containing benzoic acids are recognized as crucial raw materials for producing medicines, pesticides, and photosensitizers. google.com this compound is a potent precursor for building more complex molecular architectures through sequential, selective reactions at its three functional sites.

The Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides. It can also serve as a directing group in ortho-C–H activation reactions, facilitating further functionalization of the aromatic ring. acs.orgnih.gov

The Iodine Atom: As a heavy halogen, the iodine is an excellent leaving group in nucleophilic aromatic substitution reactions and is the most reactive of the halogens in oxidative addition to transition metal centers, making it ideal for cross-coupling chemistry. d-nb.info For instance, it can be replaced with aryl, alkyl, or alkynyl groups to extend the carbon skeleton.

The Trifluoromethyl Group: While generally robust and unreactive, the CF₃ group exerts a strong electron-withdrawing effect, influencing the reactivity of the entire molecule. This electronic influence is crucial for tuning the properties of the final molecular target.

The combination of these features allows chemists to use this compound as a foundational piece to construct intricate molecules with applications in fields like medicinal chemistry and materials science.

Catalytic Applications and Ligand Development

Beyond its role as a structural building block, the unique features of this compound lend themselves to applications in the realm of catalysis, both as a directing group and as a precursor for designing specialized ligands.

The development of methods for the direct functionalization of C–H bonds is a major goal in modern chemistry. The carboxylic acid moiety of this compound can act as an effective directing group, coordinating to a transition metal center and positioning it in close proximity to an adjacent C–H bond. This directed C–H activation strategy enables highly regioselective reactions. For example, protocols have been developed for the ortho-iodination of benzoic acids using iridium catalysts, where the carboxyl group directs the metal to the C-H bond at the ortho position. acs.org While this compound is already iodinated, the principle demonstrates the powerful directing capacity of the carboxyl group, which can be exploited for other types of C-H functionalization reactions if the iodine is first removed or replaced.

Benzoic acids and their derivatives are widely used as ligands in coordination chemistry, capable of binding to a variety of transition metals. nih.gov They can act as anionic, bidentate ligands upon deprotonation, forming stable complexes that can function as catalysts. nih.gov this compound can be integrated into catalyst synthesis, where its distinct electronic and steric properties can be used to fine-tune the behavior of the resulting metal complex. csuohio.edu The strong electron-withdrawing nature of the trifluoromethyl group and the steric bulk of the ortho-substituents can influence the geometry, stability, and catalytic activity of the metal center, potentially leading to catalysts with enhanced performance or novel reactivity. csuohio.edu

Design of Advanced Materials and Functional Molecules

The incorporation of trifluoromethyl groups is a well-established strategy for creating advanced materials and functional molecules. The CF₃ group is known to enhance properties such as thermal stability, lipophilicity, and metabolic resistance in bioactive molecules. nih.gov The presence of both a CF₃ group and a reactive iodine handle makes this compound a valuable starting material for synthesizing molecules with tailored functions.

For example, its derivatives could be explored as components of liquid crystals, polymers, or organic light-emitting diodes (OLEDs), where the electronic properties and molecular packing, influenced by the fluorinated group, are critical. In medicinal chemistry, this compound provides a scaffold for building drug candidates where the CF₃ group enhances bioavailability and the rest of the molecule can be elaborated via reactions at the iodo and carboxyl positions to achieve potent and selective biological activity. The general importance of halogenated and trifluoromethylated aromatics in the pharmaceutical and agrochemical industries underscores the potential of this compound as a key intermediate in these fields. nih.govgoogle.com

Strategic Incorporation for Lipophilicity and Stability Modulation

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to fine-tune drug-like properties. The trifluoromethyl (CF3) group, in particular, is favored for its ability to enhance the metabolic stability, binding affinity, and lipophilicity of a parent compound. The CF3 group present in this compound can significantly influence these properties in its downstream derivatives.

Incorporating the trifluoromethyl group is a common tactic to boost the effectiveness of a drug by improving its solubility and resistance to metabolic degradation. Furthermore, the presence of fluorine can alter the acidity of nearby functional groups, which can be critical for modulating a molecule's interaction with biological targets. The ortho-iodo substituent further contributes to the molecule's lipophilic character and provides a reactive handle for subsequent chemical modifications, making this compound a bifunctional building block for creating derivatives with tailored physicochemical profiles.

Intermediates in Agrochemical and Pharmaceutical Research (Focus on Synthetic Utility)

Benzoic acid and its derivatives are fundamental raw materials in the chemical industry, serving as precursors for a vast array of active molecules in medicine and agriculture. preprints.orgresearchgate.net this compound is a prime example of a specialized intermediate, valued for its synthetic versatility. The carboxylic acid function allows for standard transformations such as esterification, amidation, and conversion to acid halides, while the iodinated and trifluoromethylated ring provides a platform for more complex, targeted syntheses.

This compound's structure is particularly advantageous for building molecules used in agrochemical and pharmaceutical applications. google.com Its derivatives have been explored for various biological activities, leveraging the unique electronic and steric properties conferred by the trifluoromethyl and iodo groups. mdpi.comnih.gov

Table 1: Synthetic Utility of this compound This interactive table summarizes the key synthetic applications of the title compound in generating important chemical classes.

Target Derivative Class Key Reaction Type Relevant Subsections
Quinoline Carboxylic Acids Multi-step synthesis involving cyclization 4.3.2.1
Biologically Active Agents Derivatization into various heterocyclic systems 4.3.2.2
1,3,4-Oxadiazole (B1194373) Derivatives Conversion to acid hydrazide followed by cyclization 4.3.2.3

Quinolone carboxylic acids are a significant class of compounds, particularly known for their use as antimicrobial agents. Halogenated benzoic acids, such as iodo- and trifluoro-substituted variants, serve as important intermediates in their synthesis. For example, 2,3,4-trifluoro-5-iodobenzoic acid is utilized as a raw material to produce 2,3,4-trifluoro-5-trifluoromethylbenzoic acid, a key precursor for quinolone carboxylic acids that feature a 6-trifluoromethyl group. google.com This establishes a clear precedent for using iodo-trifluoromethyl-benzoic acid structures as foundational intermediates in the synthesis of complex quinolones, which are valuable in the development of new drugs. google.com

While the direct use of this compound as a precursor for compounds specifically designated as "sterilants" is not extensively documented in publicly available research, its utility in creating a wide range of biologically active molecules is well-established. The trifluoromethyl group is known to be a component of compounds with significant anti-inflammatory and anticancer activities. mdpi.com Furthermore, benzoic acid derivatives are routinely evaluated as inhibitors of various enzymes, such as acetylcholinesterase and carbonic anhydrase. nih.gov The synthetic flexibility of this compound allows for its incorporation into diverse heterocyclic systems, which are then screened for a multitude of biological effects, including those that could be relevant to the development of novel bioactive agents.

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for amide and ester groups. A common and efficient route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which are typically formed from acid hydrazides.

This compound can be readily converted into its corresponding acid hydrazide. This key intermediate can then be reacted with another carboxylic acid using a dehydrating agent like phosphorus oxychloride (POCl3) to yield an asymmetrical 1,3,4-oxadiazole. This places the 2-iodo-6-(trifluoromethyl)phenyl group as one of the substituents on the oxadiazole ring, providing a pathway to novel derivatives for pharmaceutical development.

The iodo-substituent on the aromatic ring is a particularly useful functional group for modern cross-coupling reactions, enabling the construction of complex molecular architectures. This is highly relevant in the design of specific receptor ligands. Research into antagonists for the P2Y6 receptor, a target for inflammatory and metabolic diseases, has demonstrated the utility of iodo-substituted precursors. nih.gov

In one study, various analogues of a P2Y6R antagonist were synthesized by using a Sonogashira reaction to replace a 6-iodo group on a chromene scaffold. nih.gov This strategy highlights how the iodine atom serves as a versatile anchor point for introducing new chemical diversity. Similarly, the iodine atom in this compound can be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira) to attach different fragments, thereby generating a library of potential ligands for screening against targets like the P2Y6 receptor.

Spectroscopic and Computational Characterization of 2 Iodo 6 Trifluoromethyl Benzoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of a compound.

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. Although specific spectra for 2-Iodo-6-(trifluoromethyl)benzoic acid are not publicly documented, the expected chemical shifts and coupling patterns can be inferred from its analogs, such as 2-(trifluoromethyl)benzoic acid and 2-iodobenzoic acid.

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and one carboxylic acid proton.

Aromatic Protons: The three protons on the benzene (B151609) ring (H3, H4, and H5) would appear as a complex multiplet system. Due to the electron-withdrawing nature of the adjacent iodine and trifluoromethyl groups, these protons would be deshielded and resonate downfield, likely in the range of 7.5-8.0 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm, with its exact position being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule.

Carbonyl Carbon: The carboxylic acid carbon (C=O) would appear significantly downfield, expected around 165-170 ppm.

Aromatic Carbons: The six aromatic carbons would have distinct chemical shifts. The carbon bearing the iodine (C2) would be shifted upfield due to the heavy atom effect, while the carbon bearing the trifluoromethyl group (C6) would be downfield. The CF₃ group itself would show a characteristic quartet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a direct method for observing the trifluoromethyl group.

It is expected to show a single, sharp resonance (a singlet) as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift would be in the characteristic region for an aryl trifluoromethyl group, typically around -60 to -65 ppm relative to a CFCl₃ standard. colorado.edu

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H
Ar-H7.5 - 8.0Multiplet (m)Three protons on the aromatic ring.
-COOH> 10Broad Singlet (br s)Chemical shift is solvent and concentration dependent.
¹³C
-C OOH165 - 170Singlet (s)Carbonyl carbon.
Ar-C 120 - 140Multiple SignalsAromatic carbons with varied shifts due to substituents.
C -I~90 - 100Singlet (s)Upfield shift due to heavy atom effect of iodine.
-C F₃~120 - 130Quartet (q)Coupling to three fluorine atoms (¹JCF).
¹⁹F
-CF₃-60 to -65Singlet (s)Referenced against CFCl₃.

Table 1: Predicted NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by features of the carboxylic acid group.

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. sigmaaldrich.com

C-F and C-I Stretches: Strong absorptions for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region. The C-I stretch is a much weaker vibration and appears at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is primarily dictated by the substituted benzene chromophore. Benzoic acid typically shows absorption maxima (λmax) around 230 nm and 270-280 nm. nist.gov The presence of the iodo and trifluoromethyl substituents would be expected to cause a slight bathochromic (red) shift in these absorption bands. nih.gov

Spectroscopic TechniqueVibration / TransitionExpected Wavenumber (cm⁻¹) / Wavelength (nm)Notes
IR O-H stretch (in dimer)2500 - 3300Very broad absorption.
C=O stretch~1700Strong, sharp absorption.
C-F stretches1100 - 1350Strong, multiple bands.
UV-Vis π → π* transitions~230-240 and ~275-285Based on substituted benzene chromophore.

Table 2: Predicted IR and UV-Vis Spectroscopic Data for this compound.

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₄F₃IO₂), the predicted monoisotopic mass is 315.9157 Da. HRMS analysis would confirm this mass with high precision. uni.lu The fragmentation pattern in the mass spectrum would likely involve the initial loss of small, stable fragments such as OH, COOH, I, and CF₃ from the molecular ion.

Advanced Crystallographic Studies

Crystallographic studies are the definitive methods for determining the three-dimensional structure of a molecule in the solid state and understanding how molecules arrange themselves in a crystal lattice.

While a crystal structure for this compound has not been reported, analysis of related structures allows for a detailed prediction of its solid-state conformation. For instance, the crystal structure of 2-(trifluoromethyl)benzoic acid shows that the carboxyl group is twisted out of the plane of the aromatic ring by 16.8°. sigmaaldrich.com In 2,4,6-trifluorobenzoic acid, this torsion angle is 38.17°. nih.gov Given the significant steric bulk of both the iodo and trifluoromethyl groups at the 2 and 6 positions, it is highly probable that the carboxyl group in this compound would be forced into a nearly perpendicular orientation with respect to the benzene ring. This steric hindrance would be a dominant feature of its molecular structure.

The arrangement of molecules in a crystal is governed by a variety of intermolecular forces.

Hydrogen Bonding: The most significant intermolecular interaction would undoubtedly be the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.net This R²₂(8) graph set motif is a robust and highly predictable feature in the crystal structures of nearly all benzoic acid derivatives. nih.gov

Investigation of Conformational Preferences and Disorder Phenomena in Crystal Structures

The solid-state structure of this compound, while not extensively documented in publicly available literature, can be inferred from detailed studies of closely related ortho-substituted benzoic acids. A primary characteristic of benzoic acid derivatives is the formation of centrosymmetric dimers in the crystal lattice, facilitated by robust O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.govnih.gov This dimerization is a highly prevalent and stabilizing motif.

For this compound, the presence of two bulky substituents (Iodo and trifluoromethyl) in the ortho positions forces significant conformational adjustments due to steric hindrance. This phenomenon, known as the ortho effect, compels the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgyoutube.com In the crystal structure of the analogous compound, 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8° relative to the aromatic ring plane. nih.gov A similar analysis of 4-nitro-2-(trifluoromethyl)benzoic acid also shows a significant rotation of the carboxylic acid group due to steric pressure from the ortho-trifluoromethyl group. researchgate.net Given that an iodine atom is substantially larger than a hydrogen atom, the dihedral angle for this compound is expected to be even more pronounced.

Disorder is a common phenomenon in molecular crystals, and for substituted benzoic acids, it can arise from multiple sources. acs.orgnih.gov In the case of this compound, potential disorder could manifest in the orientation of the trifluoromethyl group or even in the positioning of the entire molecule within the crystal lattice. However, studies on similar systems have shown that introducing a halogen at the ortho-position can sometimes suppress disorder that is otherwise observed in parent compounds like benzamide. acs.org The high degree of substitution and specific intermolecular interactions, such as potential C—H⋯F, C—H⋯O, or even halogen bonds, would play a critical role in defining the final crystal packing and the extent of any disorder. nih.gov Upon dehydration or desolvation of solvated crystals, disorder in the resulting anhydrous form can be indicated by the broadening of peaks in X-ray powder diffraction and solid-state NMR spectra. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) serves as a powerful tool for elucidating the complex reaction mechanisms and pathways involving halogenated benzoic acids. researchgate.netnih.gov While specific DFT studies on the reaction pathways of this compound are not prominently reported, the methodology can be applied to understand its reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings), where the cleavage of the C-I bond is central.

A hypothetical DFT study of a Suzuki-Miyaura coupling reaction involving this compound would proceed by mapping the potential energy surface of the catalytic cycle. This involves:

Geometry Optimization: Calculating the minimum energy structures of all reactants, intermediates, transition states, and products.

Transition State Searching: Locating the transition state (a first-order saddle point on the potential energy surface) for each elementary step, such as oxidative addition, transmetalation, and reductive elimination.

Frequency Calculations: Confirming the nature of stationary points (minima have all real frequencies; transition states have one imaginary frequency) and calculating zero-point vibrational energies (ZPVE) for energy corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a located transition state connects the correct reactant and product.

For the oxidative addition step, where the C-I bond of this compound adds to a Pd(0) complex, DFT calculations could distinguish between different plausible pathways. For instance, studies on the archetypal Suzuki-Miyaura reaction have used DFT to show that oxidative addition of aryl bromides can occur to a 12-electron monoligated palladium complex, rather than the more commonly proposed 14-electron bis-ligated complex, under typical catalytic conditions. ccspublishing.org.cn Similar calculations for this compound would clarify the nature of the active catalytic species and the activation barrier for this crucial, often rate-determining, step. DFT can also be used to investigate other reactions, such as oxidation mechanisms researchgate.net or anionic rearrangements. nih.gov

Computational Analysis of Conformational Stability and Molecular Geometries

Computational methods, particularly DFT, are essential for analyzing the conformational landscape and determining the preferred molecular geometries of sterically hindered molecules like this compound. researchgate.netmdpi.com Due to the severe steric clash between the ortho iodo and trifluoromethyl groups and the carboxylic acid, the molecule is expected to be non-planar.

A computational analysis would typically involve:

Conformational Search: A systematic scan of the potential energy surface by rotating the key dihedral angles, primarily the C(6)-C(1)-C(carboxyl)-O(H) and C(2)-C(1)-C(carboxyl)-O(H) angles, to identify all possible conformers.

Geometry Optimization: Each identified conformer is then fully optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to find its local minimum energy structure. conicet.gov.ar

Energy Calculation: The relative energies of the optimized conformers are compared to identify the global minimum and the energy barriers for interconversion.

For this compound, the global minimum energy structure would almost certainly feature a carboxyl group that is significantly twisted out of the plane of the benzene ring. This rotation minimizes steric repulsion but also disrupts the π-conjugation between the carboxyl group and the aromatic system, a phenomenon known as steric inhibition of resonance. youtube.com This effect is well-documented for ortho-substituted benzoic acids and leads to an increase in their acidity compared to meta and para isomers. wikipedia.org A theoretical study of 2-(trifluoromethyl)benzoic acid (TBA) has already been performed, providing reference data for its molecular properties. mdpi.com

The table below presents hypothetical, yet expected, geometric parameters for the lowest energy conformer of this compound, based on data from analogous structures.

Table 1. Predicted Optimized Molecular Geometry Parameters for this compound.
ParameterPredicted ValueReference/Justification
C-I Bond Length~2.10 ÅTypical for aryl iodides.
C-CF3 Bond Length~1.51 ÅBased on 4-nitro-2-(trifluoromethyl)benzoic acid. researchgate.net
C(ring)-C(carboxyl) Bond Length~1.50 ÅLengthened due to steric inhibition of resonance. researchgate.net
C=O Bond Length~1.21 ÅStandard for carboxylic acids. nih.gov
C-OH Bond Length~1.35 ÅStandard for carboxylic acids. nih.gov
Dihedral Angle (Ring Plane vs. COOH Plane)> 20°Larger than the 16.8° in 2-(trifluoromethyl)benzoic acid due to the additional bulky iodo group. nih.gov

Prediction of Vibrational Spectra and Thermochemical Properties

The predicted vibrational spectrum would exhibit characteristic peaks for its functional groups. A detailed interpretation can be aided by calculating the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate to a given normal mode. nih.gov For this compound, key vibrational modes would include:

O-H Stretch: A broad band, typically around 3000 cm⁻¹, characteristic of the hydrogen-bonded dimer. wikipedia.org

C=O Stretch: A strong absorption in the range of 1700-1740 cm⁻¹. nih.gov

C-F Stretches: Strong, characteristic absorptions for the CF₃ group, typically found in the 1100-1350 cm⁻¹ region.

C-I Stretch: A lower frequency vibration, expected in the far-infrared region.

The table below lists the predicted vibrational frequencies for the key functional groups of this compound.

Table 2. Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H stretch (dimer)2800 - 3200Broad, Strong (IR)
C-H stretch (aromatic)3050 - 3150Medium (IR), Strong (Raman)
C=O stretch1700 - 1740Very Strong (IR)
C=C stretch (aromatic)1450 - 1600Medium-Strong (IR, Raman)
C-F symmetric/asymmetric stretches1100 - 1350Very Strong (IR)
C(ring)-I stretch500 - 650Medium (Raman)

Furthermore, computational models like G3MP2 and G4MP2 can be used to accurately predict thermochemical properties. mdpi.com For the related compound 2-(trifluoromethyl)benzoic acid, the standard enthalpy of formation has been calculated, providing a valuable benchmark for estimating the thermodynamic stability of this compound. mdpi.com

Kinetic Isotope Effect (KIE) Studies in Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a powerful and sensitive probe for investigating reaction mechanisms. It is defined as the ratio of the reaction rate of a reactant with a lighter isotope to that of the same reactant with a heavier isotope (k_light / k_heavy). baranlab.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction.

For reactions involving this compound, a ¹³C KIE study would be particularly insightful for mechanisms where the C-I bond is cleaved, such as in palladium-catalyzed cross-coupling reactions. By comparing the reaction rate of the natural abundance compound with one enriched with ¹³C at the C1 position (the carbon bonded to iodine), one can gain information about the transition state of the C-I bond-breaking step. ccspublishing.org.cn

A detailed study on the Suzuki-Miyaura reaction of aryl halides provides a clear framework for how KIE can be applied. ccspublishing.org.cn The key findings from that study that would be relevant are:

A significant, normal ¹³C KIE (e.g., k₁₂/k₁₃ = 1.020 for an aryl bromide) indicates that the C-X bond is being broken in the first irreversible or rate-determining step of the catalytic cycle, consistent with oxidative addition. ccspublishing.org.cn

Conversely, a near-unity KIE (e.g., k₁₂/k₁₃ ≈ 1.003 for an aryl iodide) suggests that the C-X bond is not significantly broken in the first irreversible step. For aryl iodides, this implies that the binding of the iodoarene to the palladium catalyst may be the first irreversible step, preceding the actual C-I bond cleavage. ccspublishing.org.cn

Therefore, by conducting a competitive experiment with natural abundance and ¹³C-labeled this compound in a Suzuki-Miyaura reaction and measuring the isotope ratio in the starting material over time, one could determine the KIE for the C-I bond. A near-unity value would suggest that oxidative addition is not the first irreversible step, whereas a significant normal KIE would point to oxidative addition being a key part of the rate-determining step. This experimental data, when compared with KIE values predicted from DFT calculations for different possible transition state geometries, can provide definitive evidence for a specific mechanistic pathway. ccspublishing.org.cn

Future Directions and Emerging Research Avenues for 2 Iodo 6 Trifluoromethyl Benzoic Acid

Development of Novel and Sustainable Synthetic Strategies

Future synthetic research is expected to move beyond traditional methods towards more efficient, sustainable, and atom-economical approaches for preparing 2-iodo-6-(trifluoromethyl)benzoic acid and its derivatives.

Continuous Flow Chemistry: The application of flow chemistry can offer significant advantages for the synthesis of halogenated and trifluoromethylated compounds. rsc.orgnih.gov Flow reactors provide superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic or rapid halogenation reactions. rsc.orgelveflow.com This technology can lead to improved yields, enhanced safety by minimizing the inventory of hazardous reagents at any given time, and streamlined scalability from laboratory to industrial production. nih.govbeilstein-journals.org Future work could focus on developing a telescoped, multi-step flow synthesis of this compound from simple precursors, integrating steps like trifluoromethylation, iodination, and oxidation in a continuous sequence. elveflow.com

C-H Activation/Iodination: A significant advancement would be the development of late-stage C-H activation methods to directly install the iodine atom ortho to the trifluoromethyl group on a benzoic acid precursor. researchgate.net While carboxylate-directed ortho-metalation is a powerful tool, organic-chemistry.orgacs.org catalytic C-H iodination using transition metals like iridium or palladium could offer a more functional-group-tolerant and efficient alternative. researchgate.net Research in this area would aim to overcome the steric hindrance imposed by the adjacent trifluoromethyl group and achieve high regioselectivity.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Challenges Relevant Concepts
Continuous Flow Synthesis Enhanced safety, improved heat/mass transfer, scalability, higher yields. nih.govbeilstein-journals.org Reactor design for handling solids, integration of multiple steps. Microreactors, Process Automation Technology (PAT), Telescoped Synthesis. elveflow.comnih.gov
Catalytic C-H Iodination High atom economy, late-stage functionalization, reduced pre-functionalization steps. researchgate.net Overcoming steric hindrance, achieving high ortho-selectivity, catalyst stability. Directed Metalation, Transition Metal Catalysis (Ir, Pd, Ru). researchgate.netorganic-chemistry.org
Greener Reagents/Pathways Reduced environmental impact, use of renewable feedstocks, lower toxicity. mdpi.com Catalyst design for specific transformations, efficiency of bio-pathways. Green Chemistry, Biocatalysis, Renewable Feedstocks. mdpi.com

Exploration of New Catalytic Applications and Methodology Development

The iodine and carboxylic acid functionalities make this compound a versatile substrate for developing new catalytic reactions.

Photoredox and Metallaphotoredox Catalysis: Aryl iodides are excellent precursors for generating aryl radicals under visible-light photoredox conditions. rsc.orgacs.org Future research can exploit this compound in novel photoredox-mediated transformations. acs.orgresearchgate.net The unique electronic environment could influence the reactivity of the generated aryl radical. Furthermore, dual catalysis systems combining photoredox with other metals like nickel or iron could enable challenging cross-coupling reactions, such as decarboxylative couplings, that are difficult to achieve with sterically hindered substrates. chemrxiv.orgnih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, particularly for sterically demanding substrates. rsc.orgchemrxiv.org Given the steric bulk around the iodine atom in this compound, developing specialized nickel-based catalytic systems is a promising research avenue. acs.orgresearchgate.net This could enable efficient C-C, C-N, and C-S bond formation, providing access to a wide array of novel derivatives that are otherwise difficult to synthesize.

Decarboxylative Couplings: The carboxylic acid group can be used as a traceless directing group or as a coupling handle itself in decarboxylative reactions. nih.govwikipedia.org Research into the metal-catalyzed decarboxylative cross-coupling of this compound with various partners could provide a direct route to biaryl compounds or other complex structures, extruding CO2 as a benign byproduct. wikipedia.orgacs.org

Table 2: Emerging Catalytic Methodologies

Methodology Potential Application for the Target Compound Significance Key Catalyst Classes
Photoredox Catalysis Generation of a sterically hindered, electron-deficient aryl radical for novel additions and cyclizations. rsc.orgacs.org Access to new chemical space under mild, light-driven conditions. Iridium and Ruthenium polypyridyl complexes, Organic dyes. acs.org
Nickel-Catalyzed Coupling Cross-coupling with challenging nucleophiles (e.g., secondary amines, thiols) at a hindered position. rsc.orgchemrxiv.org Formation of congested C-C and C-heteroatom bonds. Ni(II) complexes with specialized phosphine (B1218219) or N-heterocyclic carbene ligands. nih.gov
Decarboxylative Cross-Coupling Direct arylation of other substrates, using the carboxylic acid as a leaving group. nih.gov Atom-economical C-C bond formation without the need for organometallic reagents. wikipedia.org Copper, Silver, Palladium, and dual catalytic systems. chemrxiv.orgnih.gov

Advanced Material Science Incorporating this compound Moieties

The combination of a rigid aromatic core, a polarizable iodine atom, and a lipophilic trifluoromethyl group makes this molecule an intriguing candidate for incorporation into advanced materials.

Fluorinated Metal-Organic Frameworks (MOFs): The use of fluorinated linkers can significantly influence the properties of MOFs, affecting their structure, stability, and gas sorption capabilities. rsc.orgnih.gov this compound could serve as a novel linker for creating F-MOFs. nih.govacs.org The trifluoromethyl group could enhance hydrophobicity and chemical stability, while the iodine atom offers a site for post-synthetic modification. Such materials could find applications in gas separation, catalysis, or as sensors. acs.orguni-koeln.de

Liquid Crystals and Polymers: The introduction of trifluoromethyl groups into molecular scaffolds is a known strategy for designing liquid crystals and high-performance polymers. ossila.com The rigid and sterically defined nature of this compound could be exploited to create new liquid crystalline phases. Similarly, its incorporation into polymer backbones, for instance as a diol or diamine derivative, could lead to materials with high thermal stability, low dielectric constants, and specific optical properties. google.com

Table 3: Potential Material Science Applications

Material Class Role of this compound Moiety Potential Property Enhancements Emerging Applications
Metal-Organic Frameworks (MOFs) Fluorinated dicarboxylic acid linker. rsc.orguni-koeln.de Increased thermal/chemical stability, tailored pore environment, hydrophobicity. nih.gov Selective gas capture (e.g., CO2, fluorocarbons), heterogeneous catalysis. acs.org
Liquid Crystals Core structural unit. ossila.com Modification of mesophase behavior, enhanced thermal range, specific dielectric anisotropy. Advanced display technologies, optical sensors.
High-Performance Polymers Monomer unit in polyesters, polyamides, or polyimides. google.com Increased glass transition temperature, enhanced solubility in organic solvents, low moisture uptake, optical clarity. Aerospace components, advanced electronics, separation membranes.

Interdisciplinary Research with Related Trifluoromethylated and Iodinated Aromatic Systems

A deeper understanding of this compound will come from comparative studies with structurally related molecules. This interdisciplinary approach can elucidate fundamental principles of molecular interaction and reactivity.

Structure-Property Relationship Studies: Systematic studies comparing the physicochemical and biological properties of this compound with its isomers (e.g., 3-iodo-4-(trifluoromethyl)benzoic acid) and analogues (e.g., 2-bromo-6-(trifluoromethyl)benzoic acid or 2-iodo-6-methylbenzoic acid) are needed. Such studies can quantify the distinct contributions of the iodine and trifluoromethyl groups at the ortho position, a phenomenon known as the "ortho effect," which impacts acidity, reactivity, and conformation. acs.orgacs.org

Probing Non-covalent Interactions: The interplay between the iodine atom (capable of halogen bonding) and the trifluoromethyl and carboxylic acid groups creates a unique environment for studying non-covalent interactions. High-resolution structural analysis (e.g., X-ray crystallography) of the acid and its derivatives can provide valuable data on how these forces dictate crystal packing and molecular recognition, which is crucial for drug design and crystal engineering.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-Iodo-6-(trifluoromethyl)benzoic acid?

  • Methodological Answer : A key approach involves halogenation and trifluoromethylation strategies. For example, copper-catalyzed cross-coupling reactions using trifluoroacetimidoyl halides (as intermediates) can introduce the trifluoromethyl group at the 6-position of the benzoic acid scaffold. Subsequent iodination at the 2-position may involve directed ortho-metalation (DoM) or electrophilic aromatic substitution under controlled conditions. Careful optimization of reaction time, temperature, and stoichiometry is critical to avoid over-halogenation or decomposition of the acid moiety .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity.
  • Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the substitution pattern and trifluoromethyl group integrity. For iodine detection, inductively coupled plasma mass spectrometry (ICP-MS) ensures accurate quantification.
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX or Mercury software) resolves the spatial arrangement of iodine and trifluoromethyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bulky iodine atom at the 2-position can hinder nucleophilic attack or metal coordination, necessitating ligands like TMEDA to stabilize intermediates in Cu(I)- or Pd(0)-catalyzed reactions.
  • Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitutions to specific positions. Computational studies (DFT) using Gaussian or ORCA software model charge distribution to predict reaction sites.
  • Case Study : In Zhang et al.’s work, aryl iodides showed superior reactivity over bromides/chlorides in analogous trifluoromethylbenzimidazole syntheses, attributed to iodine’s polarizability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer :

  • Heavy Atom Effects : Iodine’s high electron density causes absorption and extinction errors in X-ray data. Use of Mo-Kα radiation (λ = 0.7107 Å) minimizes absorption, while SHELXL’s extinction correction refines displacement parameters .
  • Disorder Modeling : The trifluoromethyl group may exhibit rotational disorder. Partial occupancy models in Mercury or OLEX2 software, combined with restraints on bond lengths/angles, improve refinement stability .
  • Validation : R-free values and Hirshfeld surface analysis (via CrystalExplorer) ensure model accuracy.

Q. How can spectroscopic contradictions (e.g., NMR vs. MS data) be reconciled for derivatives of this compound?

  • Methodological Answer :

  • NMR Anomalies : 19F^{19}\text{F} NMR splitting patterns may conflict with expected coupling due to dynamic effects (e.g., restricted rotation of the trifluoromethyl group). Variable-temperature NMR (VT-NMR) at 233–373 K clarifies conformational dynamics.
  • MS Discrepancies : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) identifies adducts (e.g., [M+Na]+^+) that may mask the molecular ion. Isotopic patterns for iodine (127I^{127}\text{I}, 100%) and fluorine (19F^{19}\text{F}, 100%) are cross-checked against theoretical simulations (e.g., mMass software) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.